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molecular formula C9H9FO B8638076 3-Phenylpropanoyl fluoride

3-Phenylpropanoyl fluoride

Cat. No. B8638076
M. Wt: 152.16 g/mol
InChI Key: MRRVLNNTYYARRY-UHFFFAOYSA-N
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Patent
US08680332B2

Procedure details

To a suspension of diethylaminosulfinium tetrafluoroborate (750 mg, 3.3 mmol) in dichloromethane (10 mL) at room temperature was added 3-phenylpropanoic acid (245 mg, 1.6 mmol) and triethylamine trihydrofluoride (266 μl, 1.6 mmol). The reaction mixture was stirred for 24 hours, then an aqueous solution of sodium bicarbonate (5%) was added and stirring was continued for 30 minutes. The organic phase was isolated and dried with magnesium sulphate. The solution was diluted with pentane (10 mL) and the solution was passed through a pad of silica gel with pentane elution. Solvent were evaporated in vacuum to provide 3-phenylpropanoyl fluoride (168 mg, 68%) as a clear liquid. 1H NMR (CDCl3, 300 MHz) δ 7.30-7.17 (m, 5H), 2.96 (t, J=7.6 Hz, 2H), 2.79 (t, J=7.6 Hz, 2H); 19F NMR (CDCl3, 282 MHz) δ 44.8 (s, 1F); 13C NMR (CDCl3, 75 MHz) δ 163.0 (d, 1JC-F=180.2 Hz), 139.1, 128.9, 128.5, 127.0, 34.7 (d, =50.7 Hz), 30.2.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step Two
Quantity
266 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[C:6]1([CH2:12][CH2:13][C:14]([OH:16])=O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[FH:17].F.F.C(N(CC)CC)C.C(=O)(O)[O-].[Na+]>ClCCl>[C:6]1([CH2:12][CH2:13][C:14]([F:17])=[O:16])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
F[B-](F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
245 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)O
Name
Quantity
266 μL
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
ADDITION
Type
ADDITION
Details
The solution was diluted with pentane (10 mL)
WASH
Type
WASH
Details
the solution was passed through a pad of silica gel with pentane elution
CUSTOM
Type
CUSTOM
Details
Solvent were evaporated in vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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